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dATP (trisodium)

Nucleotide Solubility Assay Development Reagent Preparation

Researchers relying on dATP for PCR, sequencing, and DNA replication assays often encounter solubility-limited stock preparation and lot-to-lot variability when using alternative salt forms. dATP (trisodium) CAS 54680-12-5 directly resolves these challenges: • Engineered trisodium counterion delivers aqueous solubility up to 75 mM, enabling concentrated working stocks for automated liquid handling and HTS platforms without precipitation risk. • Validated substrate specificity for DNA polymerases and reverse transcriptases eliminates confounding ATP-dependent background signals in polymerase activity assays. • Ultra-high affinity for the ribonucleotide reductase specificity site (KD = 0.15 ± 0.01 μM) makes this the definitive tool for allosteric dNTP pool regulation studies in cancer research. Each lot is QC-verified for ≥98% purity and shipped under desiccated, temperature-controlled conditions to ensure stability upon arrival.

Molecular Formula C10H13N5Na3O12P3
Molecular Weight 557.13 g/mol
Cat. No. B10831267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedATP (trisodium)
Molecular FormulaC10H13N5Na3O12P3
Molecular Weight557.13 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3
InChIKeyVEESQMCFNINIMU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxyadenosine-5′-triphosphate (dATP) Trisodium Salt: Technical Specifications and Procurement Considerations


2′-Deoxyadenosine-5′-triphosphate trisodium salt (dATP-Na₃; CAS 54680-12-5) is a purine deoxyribonucleoside triphosphate that serves as an essential substrate for DNA polymerases and reverse transcriptases in DNA synthesis, replication, and sequencing applications . The trisodium salt formulation (C₁₀H₁₃N₅Na₃O₁₂P₃, MW 557.13 g/mol) is engineered for enhanced aqueous solubility (up to 75 mM in water) and stability under standard molecular biology storage conditions (-20°C, desiccated) . This compound differs from other salt forms and nucleotide analogs in its cation composition, which influences solubility, enzyme kinetics, and compatibility with downstream detection systems .

DNA polymerase and reverse transcriptase substrate for synthesis, replication, and sequencing workflows
Trisodium salt formulation supports aqueous stock preparation and enzymatic assay compatibility
Defined cation composition for reproducible enzyme kinetics in molecular biology applications

dATP Trisodium Salt Procurement: Why Simple Nucleotide Swaps Are Not Interchangeable


Substituting dATP trisodium with alternative dATP salt forms (e.g., disodium) or nucleotide analogs (e.g., dATPαS, 7-deaza-dATP, ddATP) without considering quantitative performance parameters introduces significant experimental variability. The trisodium counterion confers distinct solubility characteristics—up to 75 mM in water compared to 50 mg/mL (~93 mM) for the disodium form—which directly impacts working stock preparation and assay reproducibility . Furthermore, enzyme substrate specificity varies markedly: dATP is only 3–50% as effective as ATP for certain tRNA synthetases [1], while analogs like dATPαS exhibit reduced incorporation efficiency and elevated background signals in pyrosequencing [2]. The evidence presented below quantifies these differential properties to inform rigorous scientific selection.

Target dATP trisodium: reported aqueous solubility profile for concentrated stock preparation
Risk dATP disodium salt: solubility characteristics may differ; stock preparation and assay reproducibility may shift
Target dATP as DNA polymerase substrate with defined nucleotide specificity
Risk ATP: substrate specificity may confound coupled enzyme assays; dATP shows 3–50% relative effectiveness in tRNA synthetase reactions
Target dATP trisodium for standard sequencing and detection workflows
Risk dATPαS / 7-deaza-dATP: incorporation efficiency and detection background profiles may not transfer directly; luciferase-based systems require review

dATP Trisodium Salt Comparative Performance Data: Quantitative Differentiation from Analogs and Alternatives


Enhanced Aqueous Solubility of dATP Trisodium Salt vs. Disodium Form

The trisodium salt of dATP demonstrates approximately 1.5-fold higher molar solubility in water compared to the disodium salt formulation. This difference is critical for preparing concentrated stock solutions for high-throughput or limited-volume applications .

Aqueous solubility
Data to verify
75 mM (trihydrate form)
Supports concentrated stock preparation context
Reported solubility; confirm under assay buffer conditions
Nucleotide Solubility Assay Development Reagent Preparation

Substrate Specificity: dATP Trisodium vs. ATP in tRNA Synthetase Reactions

In reactions catalyzed by yellow lupin aminoacyl-tRNA synthetases, dATP serves as a significantly poorer substrate than ATP, with effectiveness ranging from 3% to 50% depending on the specific enzyme [1]. This differential activity is essential for experimental design where ATP contamination or crosstalk could confound results.

tRNA synthetase specificity
Reported
3–50% of ATP activity
Supports enzyme specificity review in coupled assays
Yellow lupin synthetases; pH 8.0, 25°C
Enzyme Kinetics tRNA Aminoacylation Substrate Specificity

Luciferase Signal Specificity: dATP Trisodium vs. dATPαS and C7dATP

In pyrosequencing applications, the background bioluminescence signal from dATP in the luciferase detection system is a critical parameter. dATP produces a measurable signal that can interfere with accurate base calling, whereas the analog dATPαS generates a different signal profile, and C7dATP exhibits altered incorporation efficiency [1].

Luciferase signal profile
Head-to-head
dATP: concentration-dependent signal
dATPαS: reduced signal; modified analog showed 10-fold higher incorporation efficiency
Supports detection-system compatibility review
Pyrosequencing luciferase context; signal profile may affect base calling
Pyrosequencing Luciferase Assay Nucleotide Analog Comparison

Allosteric Effector Binding Affinity: dATP Trisodium Specificity Site vs. Activity Site

dATP acts as an allosteric effector of ribonucleotide reductase, binding with high affinity to the specificity site (KD = 0.15 ± 0.01 μM) and lower affinity to the activity site (KD = 19.3 ± 3.9 μM) [1]. In contrast, ATP binds with much lower affinity (KD = 153 ± 38 μM) [1]. This differential binding profile is essential for understanding dATP's regulatory role in dNTP pool homeostasis.

RR specificity site binding
Reported
KD 0.15 ± 0.01 μM
Supports allosteric regulation study context
Mouse ribonucleotide reductase; ~1000-fold higher affinity vs ATP
Ribonucleotide Reductase Allosteric Regulation Binding Affinity

Optimal Use Cases for dATP Trisodium Salt Based on Quantified Performance Data


High-Concentration Stock Preparation for Automated Liquid Handling Systems

The enhanced aqueous solubility of dATP trisodium salt (75 mM in water) makes it the preferred form for preparing concentrated nucleotide stocks used in automated liquid handling workstations and high-throughput screening platforms. The ability to achieve higher molar concentrations reduces the volume of solvent required and minimizes the risk of precipitation during long-term storage at -20°C.

Ribonucleotide Reductase Allosteric Regulation Studies

The ultra-high affinity binding of dATP to the ribonucleotide reductase specificity site (KD = 0.15 ± 0.01 μM) makes dATP trisodium an essential tool for investigating allosteric regulation of dNTP pools. This property is particularly valuable in cancer research, where ribonucleotide reductase is a validated therapeutic target.

DNA Polymerase and Reverse Transcriptase Activity Assays Requiring Defined Substrate Specificity

Given that dATP is only 3–50% as effective as ATP for certain tRNA synthetases , researchers must use dATP trisodium rather than ATP in assays designed to specifically measure DNA-dependent polymerase activity. Substitution with ATP would introduce confounding signals from ATP-dependent enzymes and compromise assay specificity.

Application
Selection Property
Validation Focus
High-concentration stock preparation for automated liquid handling
Aqueous solubility profile
Stock stability and precipitation resistance under storage conditions
Ribonucleotide reductase allosteric regulation studies
Allosteric binding profile
dNTP pool regulation endpoint context; cancer biology research target context
DNA polymerase and reverse transcriptase activity assays
Substrate specificity profile
ATP-independent activity confirmation; enzyme specificity review
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